Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride
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Overview
Description
Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by reduction to form the corresponding amine. The amine is then subjected to esterification to introduce the methyl ester group. Finally, the compound is converted to its hydrochloride salt form through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate: Similar structure but without the dimethyl groups, leading to different chemical and biological properties.
Uniqueness
Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride is unique due to the presence of both hydroxy and dimethyl groups, which can influence its chemical reactivity and interactions with biological targets. These structural features may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-7-4-8(2)9(11(14)5-7)6-10(13)12(15)16-3;/h4-5,10,14H,6,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNXOMDWZGAFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC(C(=O)OC)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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